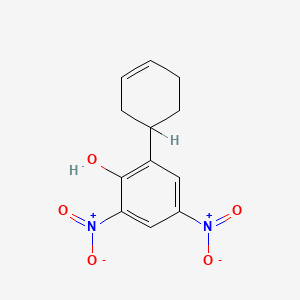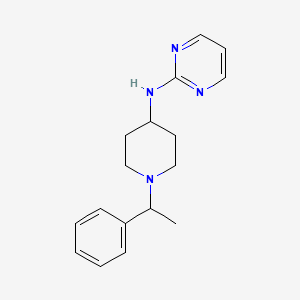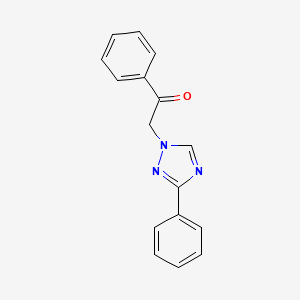
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is a compound that features a triazole ring and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- typically involves the reaction of acetophenone derivatives with triazole compounds. One common method involves the bromination of acetophenone followed by N-alkylation with 1,2,4-triazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity . This interaction can inhibit the activity of certain enzymes, leading to therapeutic effects such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
4’-Phenylacetophenone: Contains a phenyl group but lacks the triazole ring.
2-Bromo-1-phenylethanone: Similar structure but with a bromine atom instead of the triazole ring.
Uniqueness
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is unique due to the presence of both a triazole ring and two phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
79746-01-3 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C16H13N3O/c20-15(13-7-3-1-4-8-13)11-19-12-17-16(18-19)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
GBROBTSBXNXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


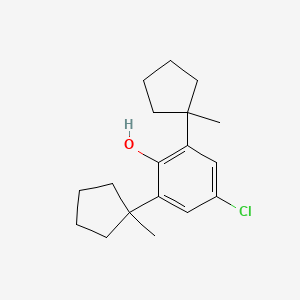
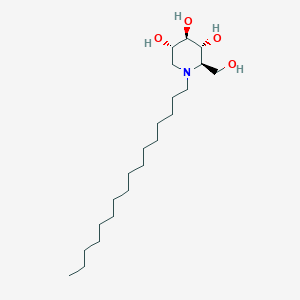
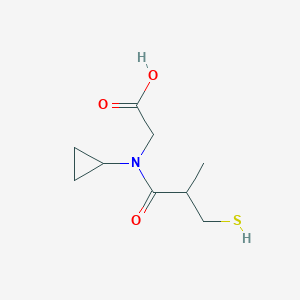
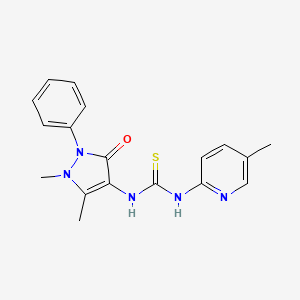
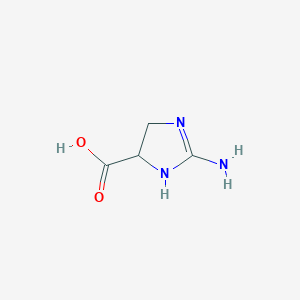
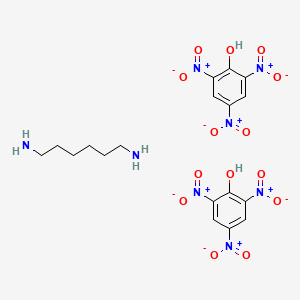
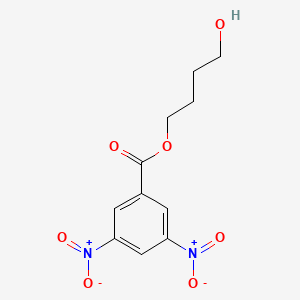
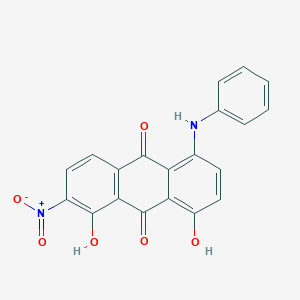
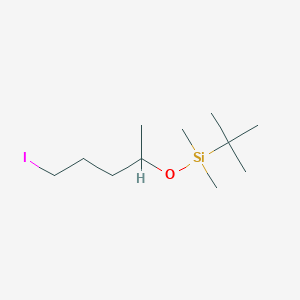
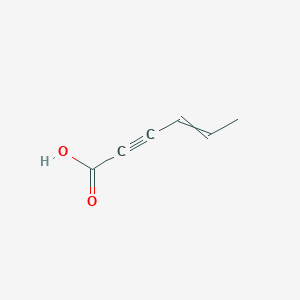

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
